molecular formula C24H32N4O3 B2997932 N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898432-36-5

N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2997932
M. Wt: 424.545
InChI Key: MHHWBBCZSTZRTN-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a discussion of the types of chemical reactions the compound undergoes, the products of these reactions, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

  • Hydrolysis Studies

    Early work explored the hydrolysis of compounds similar to N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, focusing on understanding their chemical stability and decomposition products. For instance, compounds undergoing hydrolysis with 6N hydrochloric acid were found to split carbon-nitrogen bonds, leading to pyruvic acid, carbon dioxide, and respective amines, indicating potential stability and reactivity considerations for similar compounds under acidic conditions (Iwanami et al., 1964).

  • Anticancer Activity

    Studies on derivatives of the chemical structure have investigated their potential as anticancer agents. For example, certain derivatives have been synthesized and evaluated for their activity against various cancer cell lines, indicating the broader potential of this compound's framework in medicinal chemistry for targeting cancer (Bekircan et al., 2008).

  • Catalytic Applications

    Research into complexes derived from similar structures has highlighted their utility in catalysis, such as the epoxidation of olefins. This application suggests potential industrial and synthetic chemistry uses for compounds within this chemical class, demonstrating their versatility beyond biological activity (Zou et al., 2021).

  • Enzyme Inhibition

    The compound's framework has been explored for enzyme inhibition capabilities, with some studies focusing on the synthesis of derivatives to investigate their lipase and α-glucosidase inhibition. These findings suggest potential therapeutic applications in metabolic disorders, showcasing the compound's relevance in pharmacology and biochemistry (Bekircan et al., 2015).

  • Ligand for Receptor Studies

    Derivatives have also been investigated for their role as ligands, particularly focusing on their interaction with serotonin receptors. This research area highlights the compound's potential utility in neuroscience and pharmacology, especially in the development of drugs targeting central nervous system disorders (Łażewska et al., 2019).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

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properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-18-7-9-20(10-8-18)22(28-13-11-27(2)12-14-28)17-26-24(30)23(29)25-16-19-5-4-6-21(15-19)31-3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHWBBCZSTZRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC(=CC=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

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